Fmoc-4-(2-methoxyphenyl)-L-phenylalanine
Description
Fmoc-4-(2-methoxyphenyl)-L-phenylalanine is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative designed for solid-phase peptide synthesis (SPPS). Its structure features a phenylalanine backbone with a 2-methoxyphenyl substituent at the para-position of the aromatic ring. The Fmoc group serves as a temporary protecting group for the α-amino group, enabling controlled peptide elongation. This compound is notable for its unique steric and electronic properties due to the ortho-methoxy substitution, which can influence peptide folding, solubility, and interactions during synthesis .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-methoxyphenyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO5/c1-36-29-13-7-6-8-22(29)21-16-14-20(15-17-21)18-28(30(33)34)32-31(35)37-19-27-25-11-4-2-9-23(25)24-10-3-5-12-26(24)27/h2-17,27-28H,18-19H2,1H3,(H,32,35)(H,33,34)/t28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBSZEBYIBYLKA-NDEPHWFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-(2-methoxyphenyl)-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group. This is usually achieved by reacting L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction. This can be done by reacting the protected phenylalanine with a suitable methoxyphenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-(2-methoxyphenyl)-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the Fmoc moiety can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated methoxyphenyl compounds and bases like sodium hydride.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenylalanine derivatives.
Scientific Research Applications
Fmoc-4-(2-methoxyphenyl)-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential in drug development and as a building block for therapeutic peptides.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Fmoc-4-(2-methoxyphenyl)-L-phenylalanine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The methoxyphenyl group can interact with various molecular targets, influencing the overall structure and function of the synthesized peptides.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The substituent at the para-position of the phenylalanine aromatic ring critically determines the compound’s properties. Below is a comparative analysis:
Table 1: Key Properties of Fmoc-Protected Phenylalanine Derivatives
*Hypothetical data inferred from analogues.
Key Observations:
Electronic Effects: Electron-donating groups (e.g., 4-methoxy in ) enhance aromatic ring stability and may improve solubility in polar solvents.
Steric Effects: Bulky substituents (e.g., 4-(Boc-amino) in ) introduce steric hindrance, limiting backbone flexibility during peptide elongation. The 2-methoxy group in the target compound may impose unique steric constraints compared to para-substituted analogues.
Chiral Specificity :
Self-Assembly and Functional Behavior
Fmoc-protected phenylalanine derivatives are widely studied for their self-assembly into hydrogels or nanostructures. highlights:
- Fmoc-Phe Analogues : Form 1D fibrils via hydrogen bonding (β-sheet-like) and π–π interactions (Fmoc and benzyl stacking) .
- Peptoid Derivatives : Replace the α-carbon hydrogen with a benzyl group, disrupting hydrogen bonding and favoring 2D crystalline sheets .
This could shift assembly from fibrils to amorphous aggregates.
Biological Activity
Fmoc-4-(2-methoxyphenyl)-L-phenylalanine is a derivative of phenylalanine, widely used in peptide synthesis due to its unique structural properties. This compound possesses a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methoxyphenyl substituent, which contribute to its biological activity and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.
Overview of this compound
Chemical Structure:
- Molecular Formula: CHNO
- CAS Number: 225528-11-0
Properties:
- The Fmoc group protects the amino group during peptide synthesis, facilitating the formation of peptides without unwanted side reactions.
- The methoxyphenyl group enhances solubility and may influence interaction with biological targets.
The mechanism of action for this compound primarily involves its role in peptide synthesis. The Fmoc group is removed under basic conditions, allowing the free amino group to participate in peptide bond formation. This compound can also influence various biochemical pathways through the peptides it helps synthesize, which may act as signaling molecules affecting cell growth, differentiation, and apoptosis.
Biochemical Pathways
This compound participates in several biochemical pathways:
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Peptide Synthesis:
- Acts as a building block for therapeutic peptides.
- Facilitates enzyme-substrate interactions during protein synthesis.
- Cellular Effects:
-
Pharmacokinetics:
- Exhibits an oral bioavailability of approximately 65 ± 18%, indicating its potential for therapeutic use.
Biological Activity
Research indicates that derivatives of L-phenylalanine exhibit various biological activities, including:
- Antimicrobial Properties: Compounds similar to this compound have shown potential in inhibiting bacterial growth.
- Anticancer Activity: Studies suggest that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Table 1: Biological Activities of Related Compounds
Case Studies
-
Anticancer Studies:
- A study evaluated the cytotoxicity of synthesized peptides derived from Fmoc-protected amino acids against human leukemia cells. Results indicated that specific analogs exhibited significant inhibition of cell viability, demonstrating the potential application of these peptides in cancer therapy.
- Antimicrobial Activity:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
